

An In-depth Technical Guide to 3-Hydroxylidocaine: Structure, Synthesis, and Analysis

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Compound of Interest

Compound Name: 3-Hydroxylidocaine

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Introduction

3-Hydroxylidocaine is a primary aromatic hydroxylated metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine.[1] Formed in the liver primarily by the cytochrome P450 enzymes CYP1A2 and CYP3A4, this metabolite is of significant interest in the fields of drug metabolism, pharmacokinetics, and toxicology.[1] Understanding the chemical properties, synthesis, and analytical methods for **3-Hydroxylidocaine** is crucial for comprehensive studies of lidocaine's disposition and effects in vivo. This technical guide provides a detailed overview of the structure, chemical formula, a proposed synthesis protocol, analytical methodologies, and known biological activities of **3-Hydroxylidocaine**.

Chemical Structure and Physicochemical Properties

3-Hydroxylidocaine, also known as m-hydroxy lidocaine, is an amino acid amide derivative.[1] Its structure consists of a 3-hydroxy-2,6-dimethylphenyl group linked via an amide bond to a diethylamino acetyl moiety.

- IUPAC Name: 2-(diethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide[1]
- Chemical Formula: $C_{14}H_{22}N_2O_2$ [1]

Physicochemical Data

The key physicochemical properties of **3-Hydroxylidocaine** are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Weight	250.34 g/mol	
Monoisotopic Mass	250.1681 g/mol	
Physical Form	Light brown solid	
Melting Point	192-195°C (decomposes)	
pKa (predicted)	10.18 ± 0.23	
Solubility	DMSO, Methanol (Slightly)	
UV λmax	282 nm	

Spectral Identifiers

- SMILES: CCN(CC)CC(=O)NC1=C(C)C=CC(O)=C1C
- InChI: InChI=1S/C14H22N2O2/c1-5-16(6-2)9-13(18)15-14-10(3)7-8-12(17)11(14)4/h7-8,17H,5-6,9H2,1-4H3,(H,15,18)

Synthesis of 3-Hydroxylidocaine

While **3-Hydroxylidocaine** is a primary metabolite of lidocaine, a targeted chemical synthesis is necessary for obtaining a pure standard for research purposes. A specific, unified protocol for the synthesis of **3-Hydroxylidocaine** is not readily available in the literature. However, a plausible and chemically sound two-stage synthetic route can be proposed based on established methods for the synthesis of its precursors: 3-hydroxy-2,6-dimethylaniline and lidocaine itself.

This proposed synthesis involves:

- Stage 1: Synthesis of the key intermediate, 3-hydroxy-2,6-dimethylaniline.

- Stage 2: Acylation of 3-hydroxy-2,6-dimethylaniline with chloroacetyl chloride, followed by amination with diethylamine to yield the final product.

Proposed Experimental Protocol

Stage 1: Synthesis of 3-hydroxy-2,6-dimethylaniline

This stage is based on the nitration of 2,6-dimethylaniline, followed by reduction, diazotization, and pyrolysis.

- Nitration: Dissolve 2,6-dimethylaniline in concentrated sulfuric acid at a temperature below 15°C. Add concentrated nitric acid dropwise while maintaining the low temperature. After the addition is complete, allow the reaction to proceed for one hour. Pour the reaction mixture into cold water and neutralize with sodium carbonate to precipitate 3-nitro-2,6-dimethylaniline.
- Reduction: The resulting nitro compound is then reduced to the corresponding amine (3-amino-2,6-dimethylaniline) using a standard reducing agent such as tin(II) chloride in concentrated hydrochloric acid.
- Diazotization and Hydrolysis: The 3-amino-2,6-dimethylaniline is then diazotized using sodium nitrite in an acidic solution (e.g., sulfuric acid) at low temperatures (0-5°C). The resulting diazonium salt is subsequently hydrolyzed to the phenol by heating the solution (pyrolysis), which yields 3-hydroxy-2,6-dimethylaniline. The product can be purified by distillation or chromatography.

Stage 2: Synthesis of **3-Hydroxylidocaine**

This stage adapts the standard synthesis of lidocaine, using the hydroxylated aniline intermediate prepared in Stage 1.

- Acylation: In a suitable flask, dissolve the 3-hydroxy-2,6-dimethylaniline from Stage 1 in glacial acetic acid. To this solution, add chloroacetyl chloride. The reaction is typically exothermic and should be controlled. After the initial reaction, add a solution of sodium acetate in water to quench the reaction and precipitate the α -chloro-3-hydroxy-2,6-dimethylacetanilide intermediate. Collect the solid product by vacuum filtration.

- **Amination:** Transfer the dried chloro-intermediate to a round-bottom flask. Add an excess of diethylamine and a suitable solvent such as toluene. Reflux the mixture for several hours to facilitate the S_N2 reaction, where the diethylamine displaces the chloride.
- **Work-up and Purification:** After cooling, the reaction mixture will contain the product and diethylamine hydrochloride. The mixture is typically washed with water to remove the salt. The organic layer is then extracted with an acidic solution (e.g., 3M HCl) to protonate the **3-Hydroxylidocaine** and transfer it to the aqueous phase. The aqueous layer is then basified (e.g., with NaOH or KOH) to deprotonate the product, which can then be extracted back into an organic solvent (e.g., ether or dichloromethane). The final product can be purified by recrystallization or column chromatography.

Analytical Methodologies

The quantitative analysis of **3-Hydroxylidocaine**, particularly in biological matrices, is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) with UV detection and gas chromatography-mass spectrometry (GC-MS) are commonly employed techniques.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of **3-Hydroxylidocaine** in various sample types.

Sample Preparation (from Plasma/Serum):

- To 1.0 mL of plasma or serum, add an internal standard (e.g., a structurally similar compound not present in the sample).
- Alkalinize the sample with a small volume of 1M NaOH.
- Perform a liquid-liquid extraction with 5 mL of a suitable organic solvent (e.g., diethyl ether or a mixture of hexane and isoamyl alcohol).
- Vortex the mixture for 1-2 minutes and centrifuge to separate the layers.

- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of the mobile phase and inject a portion into the HPLC system.

Chromatographic Conditions (Representative):

- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM KH_2PO_4), with pH adjusted to be compatible with the analyte's pKa. A typical ratio could be 35:65 (v/v) acetonitrile:buffer.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector set at the λ_{max} of **3-Hydroxylidocaine** (282 nm).
- Temperature: Ambient or controlled at 25°C.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity, making it suitable for trace-level detection and confirmation.

Sample Preparation and Derivatization:

- Follow the same liquid-liquid extraction procedure as for HPLC.
- After evaporation of the organic solvent, the dried residue may require derivatization to improve volatility and chromatographic performance. Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyl)dimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to derivatize the hydroxyl and amide groups.
- Heat the sample with the derivatizing agent (e.g., at 70°C for 30 minutes) to ensure complete reaction.

- The derivatized sample is then injected into the GC-MS system.

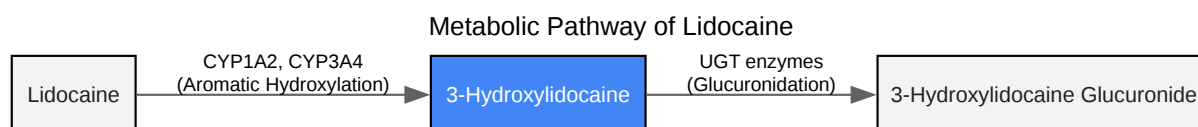
GC-MS Conditions (Representative):

- Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min.
- Injector: Splitless mode at a temperature of 250-280°C.
- Mass Spectrometer: Electron ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Biological Activity and Metabolism

Metabolic Pathway

3-Hydroxylidocaine is a product of the phase I metabolism of lidocaine. The primary enzymes responsible for this biotransformation are cytochrome P450 isoforms CYP1A2 and CYP3A4, which catalyze the aromatic hydroxylation of the lidocaine molecule. Subsequently, **3-Hydroxylidocaine** can undergo phase II metabolism, primarily through glucuronidation, to form **3-hydroxylidocaine glucuronide**, which is then excreted.



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Metabolic Pathway of Lidocaine

Enzyme Inhibition

3-Hydroxylidocaine has been identified as an inhibitor of human serum esterases. This inhibitory activity is noteworthy as it could potentially affect the metabolism of other ester-containing drugs administered concurrently. However, specific quantitative data, such as IC_{50} or K_i values, for this inhibition are not well-documented in publicly available literature. Studies have shown that lidocaine itself can inhibit plasma cholinesterase (PChE) activity, suggesting that its metabolites may also contribute to this effect.

Pharmacokinetics

While human pharmacokinetic data for **3-Hydroxylidocaine** is limited, studies in animal models provide valuable insights. A study in horses following intravenous administration of lidocaine provided the following pharmacokinetic parameters for its metabolite, **3-Hydroxylidocaine**.

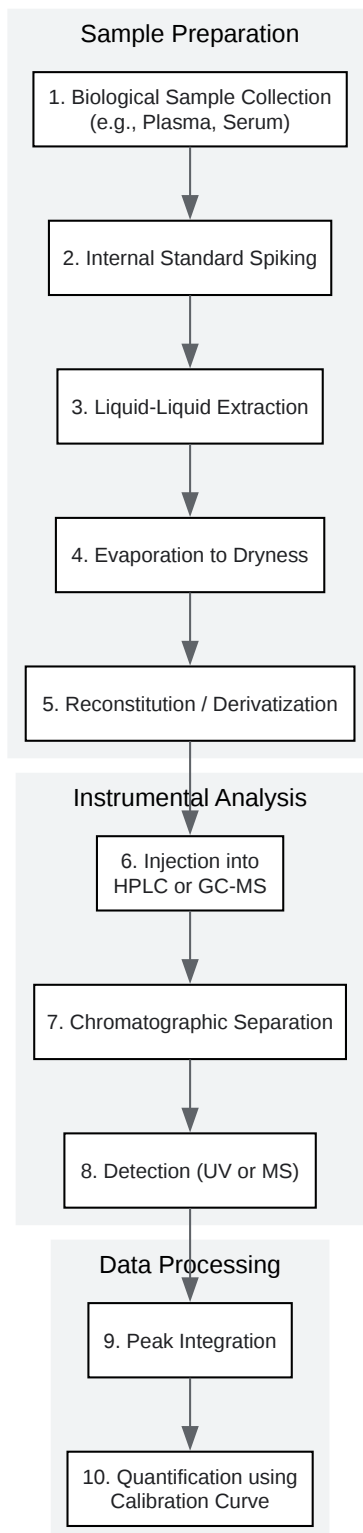
Parameter	Median Value (Range)	Unit
Elimination Micro-constant (K_e)	1.25 (1.10 - 2.15)	/hr

Data from a study in horses following intravenous administration of lidocaine.

Experimental and Analytical Workflows

The following diagram illustrates a typical workflow for the analysis of **3-Hydroxylidocaine** in a biological matrix such as plasma.

General Analytical Workflow

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General Analytical Workflow

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References

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